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The phase I study defined specific adverse events as DLTs if they occurred during the first 21-day treatment

cycle and met the following criteria [1]:

DLT Category Specific Criteria

Grade =3 Lasting >48 hours and unresponsive to intensive antidiarrheal medication [1].
Diarrhea

Other TRAEs Any other study treatment-related adverse event (as per CTCAE v5.0) that met the
protocol's defined criteria for a DLT [1].

During the dose-escalation part of the study, the following DLTs and serious events were observed [1] [2]:

Dose

Observed DLTs & Serious Events
Level

200 mg 2 patients experienced a DLT of Grade 3 diarrhea [1].
BID

150 mg 1 patient experienced a DLT of Grade 3 diarrhea. Another patient had a fatal cardiac arrest
BID after one cycle. A causal relationship to TAS0728 could not be excluded due to the temporal
association [1].
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The trial was terminated because the overall risk-benefit ratio was no longer favorable, and the MTD was not

determined [1] [2].

Experimental Protocol & Study Design Context

To provide full context, here are the key methodologies from the cited phase I study (NCT03410927) [1].

¢ Study Design: This was an open-label, phase |, first-in-human, dose-escalation study.

e Dosing Regimen: TAS0728 was administered orally in 21-day cycles. The planned dose escalation
followed a 3 + 3 design, with doses starting at 50 mg BID and escalating to 100, 200, 400, 600, and
800 mg BID.

e DLT Evaluation Period: DLTs were assessed during the first cycle (21 days) of treatment.

o Safety Assessments: Patients were closely monitored for adverse events (AESs), serious AEs

(SAESs), and changes in laboratory values, vital signs, electrocardiogram (ECG), and echocardiogram
or MUGA scan.

The workflow below summarizes the dose escalation process and its outcome in the phase I study.
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Important Considerations for Researchers

e Compound Status: TAS0728 remains an investigational drug. The clinical development path was
likely reassessed following these phase | results.

e Preclinical Promise vs. Clinical Reality: While preclinical studies showed TAS0728 was effective in
models resistant to other HER2 therapies (like trastuzumab and T-DM1) [3], this did not translate to a
tolerable dosing window in this initial human trial.

e Modern Dose Optimization: The challenges faced by TAS0728's trial highlight a broader shift in
oncology. Regulatory bodies like the FDA now emphasize Project Optimus, which encourages
methods beyond the traditional "3+3" design to find doses that better balance efficacy and safety for
targeted therapies [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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